molecular formula C8H7N3O B160986 5-Amino-4-hydroxyquinazoline CAS No. 135106-40-0

5-Amino-4-hydroxyquinazoline

Cat. No. B160986
CAS RN: 135106-40-0
M. Wt: 161.16 g/mol
InChI Key: XGZBESXYEGZKRH-UHFFFAOYSA-N
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Description

5-Amino-4-hydroxyquinazoline is a compound with the molecular formula C8H7N3O . It is also known by other names such as 5-Aminoquinazolin-4 (3H)-one, 5-amino-3H-quinazolin-4-one, and 5-Aminoquinazolin-4 (1H)-one .


Synthesis Analysis

A recent study has reported the use of a new magnetic nano-catalyst system based on graphene oxide for the synthesis of quinazoline derivatives . This efficient catalyst was used in a three-component one-pot synthesis of quinazoline derivatives, yielding products with high efficiency in short time and solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound has a molecular weight of 161.16 g/mol .


Physical And Chemical Properties Analysis

This compound has several computed properties, including a molecular weight of 161.16 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It also has a topological polar surface area of 67.5 Ų and a heavy atom count of 12 .

Scientific Research Applications

Allergic Asthma Treatment

5-Amino-4-hydroxyquinazoline derivatives, such as 4-(3',5'-Dibromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline (WHI-P97), have been explored for treating allergic asthma. WHI-P97 inhibits Janus kinase (JAK)-3 in mast cells, reducing leukotriene synthesis and showing potential for asthma treatment programs (Malaviya et al., 2000).

Antidepressant Potential

Certain this compound compounds, like 2-Amino-6-chloro-3,4-dihydroquinazoline, bind to 5-HT3 serotonin receptors, demonstrating antidepressant-like actions in preclinical models. This suggests their potential as novel antidepressants (Dukat et al., 2013).

Anti-Cancer Agents

Polyhalo 2-aryl-4-aminoquinazolines have been investigated for their anticancer activities against various human cell lines. Some compounds in this class have shown excellent growth inhibitory activities, indicating their potential as anti-cancer agents (Yan et al., 2013).

Anion-π Interactions

Research on 5-(hydroxyimino)quinolin-8-one and related salts, which include 4-hydroxyquinazoline derivatives, focuses on anion-π interactions. These studies provide insights into the structural behavior of these compounds, important for various chemical applications (Khakhlary & Baruah, 2015).

Antimicrobial Evaluation

Quinazolinone peptide derivatives, including those related to this compound, have been synthesized and evaluated for antimicrobial potential. Some of these derivatives show significant antibacterial activity against various bacterial strains (Kapoor et al., 2017).

Kinase Inhibitors in Medicinal Chemistry

The 4-aminoquinazoline core, closely related to this compound, has widespread applications in medicinal chemistry, particularly as kinase inhibitors in anticancer drugs. This highlights the core's significance in developing targeted cancer therapies (Das & Hong, 2019).

Mechanism of Action

Target of Action

5-Amino-4-hydroxyquinazoline, like other quinazoline derivatives, is known to have a broad range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The primary targets of these compounds are often specific proteins or enzymes within cells that play crucial roles in various biochemical processes .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, some quinazoline derivatives have been found to inhibit the function of certain enzymes, disrupting the normal biochemical processes within the cell . This can lead to a variety of effects, depending on the specific target and the nature of its interaction with the compound .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be numerous, given the broad range of activities associated with quinazoline derivatives . These could include pathways involved in cell growth and division, protein synthesis, and other essential cellular processes . The disruption of these pathways can lead to downstream effects such as cell death, inhibition of growth, or other changes in cell behavior .

Pharmacokinetics

The pharmacokinetics of this compound, like other quinazoline derivatives, would involve its absorption, distribution, metabolism, and excretion (ADME). Quinazolines are generally well-absorbed and widely distributed throughout the body . They undergo metabolism primarily at the C7 position in the piperazinyl ring . The elimination half-lives vary, and the compounds are excreted via both renal and biliary routes . These properties can impact the bioavailability of the compound and its ability to reach its targets within the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with them. For instance, if the compound inhibits an enzyme involved in cell division, the result could be a decrease in cell proliferation . If it targets a protein involved in DNA repair, it could lead to an increase in DNA damage and cell death . These effects could contribute to the compound’s potential anti-cancer activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs or chemicals, the pH of the environment, temperature, and light . For instance, the compound’s activity could be enhanced or inhibited by the presence of other drugs that interact with the same targets . Similarly, changes in pH or temperature could affect the compound’s stability or its ability to interact with its targets .

Future Directions

Quinazoline derivatives, including 5-Amino-4-hydroxyquinazoline, are a focus of ongoing research due to their diverse biological activities . Future research directions may include the development of novel quinazoline derivatives with improved potency and the exploration of their potential roles in various pharmacological activities .

Biochemical Analysis

Biochemical Properties

5-Amino-4-hydroxyquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This compound inhibits PARP activity, leading to the accumulation of DNA damage in cancer cells and promoting apoptosis . Additionally, this compound interacts with mitogen-activated protein kinase kinase kinase kinases (MAP4Ks), which are involved in cell signaling pathways . The interaction with MAP4Ks affects the c-Jun N-terminal kinase (JNK) and MAPK kinase cascades, influencing cell proliferation, apoptosis, and autophagy .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by inhibiting PARP and disrupting DNA repair mechanisms . This compound also affects cell signaling pathways, such as the Hippo pathway, by interacting with MAP4Ks and their associated proteins . These interactions lead to changes in gene expression and cellular metabolism, ultimately influencing cell proliferation and survival. Furthermore, this compound has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and mitochondrial depolarization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the catalytic domain of PARP, inhibiting its activity and preventing the repair of DNA damage . Additionally, it interacts with MAP4Ks, leading to the inhibition of downstream signaling pathways such as the JNK and MAPK cascades . These interactions result in the modulation of gene expression and the induction of apoptosis in cancer cells. The binding interactions of this compound with these biomolecules are crucial for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of PARP activity and persistent DNA damage . In in vivo studies, the compound has demonstrated consistent anti-tumor activity over time, with minimal toxicity to normal tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is important to carefully optimize the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the hydroxylation of the compound, leading to the formation of various metabolites . The metabolic pathways of this compound also involve conjugation reactions with glutathione and other cofactors, which facilitate its excretion from the body . The effects of this compound on metabolic flux and metabolite levels are influenced by its interactions with these enzymes and cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its interactions with plasma proteins and other binding partners.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with PARP and other DNA repair proteins . Additionally, it can be found in the cytoplasm, where it interacts with MAP4Ks and other signaling proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for its biological activity and therapeutic potential.

properties

IUPAC Name

5-amino-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZBESXYEGZKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376375
Record name 5-AMINO-4-HYDROXYQUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135106-40-0
Record name 5-AMINO-4-HYDROXYQUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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